molecular formula C17H21N5 B023500 1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 956025-83-5

1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No.: B023500
CAS No.: 956025-83-5
M. Wt: 295.4 g/mol
InChI Key: FYCOTGCSHZKHPR-UHFFFAOYSA-N
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Description

3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.

Biological Activity

1-Tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (DB08699) is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a small molecule tyrosine kinase inhibitor. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C17_{17}H21_{21}N5_5
  • Molecular Weight : 295.3821 g/mol
  • IUPAC Name : 1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number : Not available
  • SMILES : CC1=CC(CC2=NN(C3=C2C(N)=NC=N3)C(C)(C)C)=CC=C1

This compound has been identified as a potent inhibitor of various kinases, particularly those involved in cancer signaling pathways. Its mechanism primarily involves the inhibition of tyrosine kinases, which play critical roles in cell proliferation and survival.

In Vitro and In Vivo Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

  • Tyrosine Kinase Inhibition : This compound has shown effectiveness in inhibiting v-Src tyrosine kinase activity, which is implicated in oncogenic processes. The inhibition leads to reduced cell proliferation in cancer cell lines .
  • Anti-inflammatory Effects : In studies involving lung fibroblasts, BRD4 inhibitors (which include similar pyrazolo compounds) have been shown to attenuate cytokine production and cell migration associated with inflammation .
  • Cell Proliferation : The compound's ability to disrupt protein-protein interactions in signaling pathways suggests potential applications in treating diseases characterized by excessive cell growth, such as cancer .

Study 1: Tyrosine Kinase Inhibition

A study highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in inhibiting v-Src kinase activity. The results indicated that these compounds could significantly reduce the phosphorylation levels associated with cell growth signaling pathways in vitro .

Study 2: Anti-fibrotic Activity

In another investigation focusing on idiopathic pulmonary fibrosis, similar compounds were tested for their ability to suppress fibrosis markers in mouse models. The findings suggested that BRD4 inhibitors could effectively mitigate fibrosis progression by modulating inflammatory responses .

Toxicity and Safety Profile

The toxicity profile of this compound indicates that it has a moderate safety margin with an LD50 value reported for acute toxicity studies . Additionally, hERG channel inhibition predictions suggest that this compound may have a low risk of cardiotoxicity .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightTyrosine Kinase InhibitionAnti-inflammatory Activity
This compound295.38 g/molYesYes
Compound A (similar pyrazolo derivative)300.45 g/molYesModerate
Compound B (BRD4 inhibitor)310.50 g/molModerateYes

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H21N5
  • Molecular Weight : 295.38 g/mol
  • IUPAC Name : 1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number : 956025-83-5

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its biological activity and ability to interact with various biological targets.

Tyrosine Kinase Inhibition

One of the primary applications of 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its function as a selective inhibitor of tyrosine kinases. Tyrosine kinases are critical in cell signaling pathways that regulate various cellular processes, including growth, differentiation, and metabolism. Inhibition of these kinases can have significant implications in cancer therapy.

Notable Studies:

  • Habelhah et al. (2001) demonstrated that this compound effectively inhibits v-Src tyrosine kinase activity, suggesting its potential in targeting oncogenic signaling pathways .
  • Shokat et al. (2002) emphasized the rational design of such inhibitors to selectively target specific kinases while minimizing off-target effects .

Anticancer Activity

Research indicates that 3MB-PP1 exhibits potential anticancer properties by disrupting the signaling pathways involved in tumor growth and metastasis. Its specificity for certain kinases allows for targeted therapy approaches in cancer treatment.

Case Studies:

  • A study published in Molecular Biology of the Cell (Gregan et al., 2003) highlighted the compound's effectiveness in inhibiting cell proliferation in various cancer cell lines .
  • Jones et al. (2005) reported that the compound could induce apoptosis in cancer cells through its action on specific signaling pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

PropertyValue
Human Intestinal AbsorptionHigh (+0.9949)
Blood-Brain Barrier PenetrationModerate (+0.9713)
Caco-2 PermeabilityModerate (0.5)
hERG InhibitionWeak Inhibitor (0.9568)
Ames TestPotentially toxic (0.6651)

These properties suggest that while the compound may be effective therapeutically, careful consideration must be given to its safety profile during development.

Conclusion and Future Directions

The applications of this compound are promising, particularly in the fields of oncology and targeted therapy. Its specificity as a tyrosine kinase inhibitor positions it as a candidate for further research and clinical trials aimed at developing effective cancer therapies.

Future studies should focus on:

  • Expanding the understanding of its mechanism of action.
  • Evaluating long-term safety and efficacy through clinical trials.
  • Exploring combinations with other therapeutic agents to enhance anticancer effects.

Properties

IUPAC Name

1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCOTGCSHZKHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647754
Record name 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956025-83-5
Record name 3Mb-PP1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3MB-PP1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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